H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2
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Overview
Description
Novel phosphopeptide derived from GSK-3 recognition motif that acts as a substrate-competitive inhibitor of GSK-3β (IC50 = 150 μM). Displays minimal inhibition of Cdc2, MAPK, PKA, CK2, PKCδ and PKB at 200 μM. Myristoylated version available .
Scientific Research Applications
1. Histocompatibility Antigens
The NH2-terminal amino acid sequence of murine histocompatibility antigen H-2Db, which is critical in immune response, includes sequences similar to H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2. This research provides insights into the primary structure of these antigens, contributing to our understanding of immune response mechanisms (Maloy, Nathenson, & Coligan, 1981).
2. Corticotropin-Releasing Factor
Studies on the primary structure of corticotropin-releasing factor from ovine hypothalamus reveal sequences analogous to this compound. These findings are significant in understanding the molecular biology of stress response (Spiess, Rivier, Rivier, & Vale, 1981).
3. Protease Activity in HIV-1 and AMV
Research involving peptides with sequences similar to this compound demonstrates their utility in studying the protease activity of HIV-1 and AMV. This is crucial for understanding viral replication and developing antiviral strategies (Nashed et al., 1989).
4. Role in Hormone Sequences
The amino acid sequence of hormones like human chorionic gonadotropin includes segments similar to this compound, highlighting its importance in reproductive biology and endocrinology (Morgan, Birken, & Canfield, 1975).
5. Neurological and Pharmacological Effects
Investigations into brain neuropeptides reveal structures akin to this compound, which are significant in studying neurological functions and the modulation of substances like morphine (Yang, Fratta, Majane, & Costa, 1985).
Properties
CAS No. |
348089-28-1 |
---|---|
Molecular Formula |
C55H87N15O16 |
Molecular Weight |
1214.39 |
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H87N15O16/c1-30(60-46(77)34(19-21-43(73)74)62-45(76)32(57)11-3-4-22-56)50(81)68-26-8-15-39(68)54(85)66-24-6-13-37(66)48(79)61-31(2)51(82)69-27-9-16-40(69)55(86)67-25-7-14-38(67)49(80)63-33(18-20-42(58)72)47(78)64-35(29-71)52(83)70-28-10-17-41(70)53(84)65-23-5-12-36(65)44(59)75/h30-41,71H,3-29,56-57H2,1-2H3,(H2,58,72)(H2,59,75)(H,60,77)(H,61,79)(H,62,76)(H,63,80)(H,64,78)(H,73,74)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
LDCGFGJHXHGNLK-VFWMWCIBSA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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